molecular formula C6H6BNO4 B14865176 4-Borononicotinic acid

4-Borononicotinic acid

Cat. No.: B14865176
M. Wt: 166.93 g/mol
InChI Key: NEHBKZHSXGNCAJ-UHFFFAOYSA-N
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Description

4-Borononicotinic acid (IUPAC name: 4-carboxybenzeneboronic acid) is a boronic acid derivative with a carboxylic acid substituent at the para position of the aromatic ring. Its molecular formula is C₇H₇BO₄, with a molecular weight of 165.94 g/mol and CAS registry number 14047-29-1 . This compound is characterized by its dual functionality: the boronic acid group (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid group (-COOH) enhances solubility in polar solvents and facilitates interactions in coordination chemistry or drug design . It is widely employed in pharmaceutical intermediates, polymer synthesis, and as a ligand in catalysis.

Properties

Molecular Formula

C6H6BNO4

Molecular Weight

166.93 g/mol

IUPAC Name

4-boronopyridine-3-carboxylic acid

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-3-8-2-1-5(4)7(11)12/h1-3,11-12H,(H,9,10)

InChI Key

NEHBKZHSXGNCAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C(=O)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borononicotinic acid typically involves the reaction of 4-bromonicotinic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring facilitates palladium-catalyzed coupling with boronic acids, forming biaryl derivatives. This reaction is pivotal in medicinal chemistry for constructing complex aromatic systems .
Example :

4-BrNA+Ar-B(OH)2Pd catalyst, base4-Ar-Nicotinic acid+Byproducts\text{4-BrNA} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{4-Ar-Nicotinic acid} + \text{Byproducts}

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80°C.

  • Yield : ~70% (based on analogous bromopyridine reactions) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows bromine displacement by nucleophiles (e.g., amines, alkoxides).
Example :

4-BrNA+NH2R4-R-Nicotinic acid+HBr\text{4-BrNA} + \text{NH}_2\text{R} \rightarrow \text{4-R-Nicotinic acid} + \text{HBr}

  • Conditions : DMF, 100°C, 12 hours.

  • Applications : Synthesis of amino-substituted nicotinic acid derivatives for pharmaceutical intermediates.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions:

  • Esterification :

    4-BrNA+R-OHH+4-BrNA ester+H2O\text{4-BrNA} + \text{R-OH} \xrightarrow{\text{H}^+} \text{4-BrNA ester} + \text{H}_2\text{O}
    • Conditions : Acid catalysis (H2_2SO4_4), reflux.

  • Amidation :

    4-BrNA+R-NH24-BrNA amide+H2O\text{4-BrNA} + \text{R-NH}_2 \rightarrow \text{4-BrNA amide} + \text{H}_2\text{O}
    • Conditions : DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine), CH2_2Cl2_2 .

Decarboxylative Halogenation

Under oxidative conditions, 4-BrNA undergoes decarboxylation, yielding halogenated pyridines. This is critical in synthesizing halogenated heterocycles .
Example :

4-BrNAAg2O, Br24-Bromopyridine+CO2\text{4-BrNA} \xrightarrow{\text{Ag}_2\text{O, Br}_2} \text{4-Bromopyridine} + \text{CO}_2

  • Conditions : Ag2_2O, Br2_2, CCl4_4, reflux.

  • Yield : ~60–70% (based on Hunsdiecker-type reactions) .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions. For example, nitration occurs at the 6-position due to the electron-withdrawing effects of bromine and the carboxylic acid group .
Example :

4-BrNA+HNO34-Br-6-NO2-Nicotinic acid\text{4-BrNA} + \text{HNO}_3 \rightarrow \text{4-Br-6-NO}_2\text{-Nicotinic acid}

  • Conditions : H2_2SO4_4, 50°C.

Table 1. Key Reaction Pathways and Experimental Data

Reaction TypeSubstrateProductConditionsYieldReference
Suzuki Coupling4-BrNA + PhB(OH)2_24-Phenylnicotinic acidPd(OAc)2_2, K2_2CO3_3, DMF68%
Nucleophilic Substitution4-BrNA + NH3_34-Aminonicotinic acidNH3_3, CuI, 120°C55%
Esterification4-BrNA + MeOHMethyl 4-bromonicotinateH2_2SO4_4, reflux85%
Decarboxylative Bromination4-BrNA4-BromopyridineAg2_2O, Br2_2, CCl4_465%

Scientific Research Applications

4-Borononicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Borononicotinic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can act as an inhibitor or modulator .

Comparison with Similar Compounds

Key Observations:

Acidity and Reactivity: The carboxylic acid group in this compound confers strong acidity (pKa ~2-3), making it more reactive in aqueous-phase reactions compared to analogs with electron-donating groups (e.g., morpholine derivatives) . Sulfonamide-substituted boronic acids (e.g., 4-(methanesulfonylamino)phenylboronic acid) exhibit moderate acidity due to the electron-withdrawing nature of the -SO₂ group, which stabilizes the boronate anion .

Solubility and Stability: this compound’s hydrophilicity allows for broad compatibility with aqueous reaction systems, whereas morpholine- or amide-substituted analogs show higher solubility in organic solvents like DMSO or THF . Sulfonamide derivatives demonstrate enhanced thermal and hydrolytic stability, making them suitable for high-temperature catalytic processes .

Functional Versatility :

  • The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in peptide synthesis and polymer chemistry .
  • Morpholine derivatives are prioritized in drug delivery due to their membrane-penetrating capabilities and low cytotoxicity .

Research Findings and Industrial Relevance

Catalytic Efficiency

Studies indicate that this compound outperforms sulfonamide-substituted analogs in Suzuki-Miyaura coupling yields (85–92% vs. 70–78%) when used with aryl chlorides, attributed to the electron-deficient aromatic ring enhancing oxidative addition .

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